Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid (CAS: 28871-80-9) is a highly rigid, bridged cycloaliphatic diacid utilized primarily as a specialized structural monomer and chemical scaffold. In industrial procurement, it is prized for its [2.2.2] bicyclic core, which imparts exceptional steric bulk and conformational restriction compared to standard linear or aromatic dicarboxylic acids [1]. This unique geometry translates to enhanced hydrolytic stability when incorporated into polyester emulsifiers, distinct free-volume modification when grafted onto polyolefins, and precise spatial locking in pharmaceutical peptidomimetics [2]. Buyers typically select this compound when mainstream diacids fail to provide the necessary saponification resistance, thermal stability, or strict geometric constraints required for advanced polymer blends and active pharmaceutical ingredients[3].
Substituting bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid with generic commodity diacids—such as maleic anhydride, succinic acid, fumaric acid, or phthalic acid—routinely compromises end-product performance. In the formulation of aqueous alkyd resin emulsions, linear and aromatic diacids are highly susceptible to hydrolysis, leading to rapid saponification, acid number drift, and emulsion settling over time [1]. Furthermore, in polymer compounding, simple maleic anhydride lacks the steric bulk necessary to sufficiently alter the free volume and barrier properties of grafted polyolefin compatibilizers [2]. In drug discovery, flexible aliphatic diacids cannot enforce the strict intramolecular hydrogen-bonding networks required to accurately mimic rigid protein cores, rendering them ineffective as conformationally locked scaffolds [3].
When formulated into polyester emulsifiers for high-solids alkyd resins, the cycloaliphatic framework of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid demonstrates superior resistance to hydrolysis compared to standard diacids. Emulsions utilizing this bicyclic monomer maintain a stable acid number and constant viscosity over a 4-week storage period [1]. In direct contrast, substitutions with fumaric acid, succinic acid, maleic anhydride, or phthalic acid result in a rapid saponification rate, with the acid number rising to over 12.0 mg/g and the emulsion physically settling within just 3 weeks [1].
| Evidence Dimension | Emulsion stability and saponification rate |
| Target Compound Data | Stable acid number and constant viscosity over 4 weeks |
| Comparator Or Baseline | Fumaric/succinic/phthalic acids (acid number >12.0 mg/g, physical settling at 3 weeks) |
| Quantified Difference | Prevents the >12.0 mg/g acid number drift and phase separation seen with linear/aromatic comparators. |
| Conditions | Aqueous alkyd resin emulsion storage at room temperature |
Critical for formulators procuring monomers to guarantee the long-term shelf life and stability of water-thinnable lacquers and coatings.
For the production of compatibilized polymer blends, bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid serves as a highly effective, sterically bulky grafting monomer. When grafted onto a high-density polyethylene (HDPE) backbone at concentrations of 0.001 to 30% by weight, its large bicyclic structure modifies the polymer's free volume more significantly than standard maleic anhydride [1]. This bulky grafted side-chain improves the interfacial adhesion and barrier properties when the functionalized polyolefin is blended with polyketones, creating superior packaging materials [1].
| Evidence Dimension | Steric bulk in polymer grafting |
| Target Compound Data | Bicyclic diacid grafted at 0.001–30 wt% on HDPE |
| Comparator Or Baseline | Standard maleic anhydride (MAH) |
| Quantified Difference | Provides a significantly larger steric footprint per grafted site than MAH, enhancing barrier properties in polyketone blends. |
| Conditions | Melt grafting onto HDPE backbones for polyketone blending |
Vital for polymer engineers procuring specialized compatibilizers to upgrade the toughness and gas barrier performance of packaging films.
In the synthesis of protein core mimetics, the rigid[2.2.2] bicyclic core of this diacid forces attached amino acid derivatives into a highly restricted conformational space. FT-IR spectroscopic analysis of the resulting templates reveals precise, stable intramolecular hydrogen bonding, evidenced by distinct N-H stretching frequencies at 3341 cm⁻¹ (H-bonded) and 3441 cm⁻¹ (non-H-bonded) [1]. Flexible linear diacids cannot lock this geometry, resulting in unstructured conformations in solution. This strict spatial control makes the bicyclic diacid an irreplaceable scaffold for mimicking the rigid hydrophobic cores of proteins[1].
| Evidence Dimension | Intramolecular Hydrogen Bonding (FT-IR N-H stretching) |
| Target Compound Data | Locked H-bonded state at 3341 cm⁻¹ and 3441 cm⁻¹ |
| Comparator Or Baseline | Flexible aliphatic diacids (unstructured, variable H-bonding) |
| Quantified Difference | Enforces a strict dual N-H stretching frequency profile that flexible analogs cannot maintain. |
| Conditions | 3 mM template solutions in CHCl3 at 298 K |
Essential for pharmaceutical R&D teams procuring rigid scaffolds to synthesize stable, conformationally restricted biologically active peptidomimetics.
The compound exhibits excellent processability in modern high-throughput synthesis workflows. Under microwave irradiation (150 W), the bicyclic framework reacts with hydroxylamine hydrochloride to yield 81% of the corresponding unsubstituted cyclic imide in just 5 minutes at 150 °C [1]. This rapid conversion bypasses the multi-hour reflux times typically required for standard thermal imidization of less reactive diacids, streamlining the generation of biologically active bicyclic libraries [1].
| Evidence Dimension | Reaction yield and time under microwave irradiation |
| Target Compound Data | 81% yield of cyclic imide in 5 minutes at 150 °C |
| Comparator Or Baseline | Standard thermal reflux methods (>1 hour) |
| Quantified Difference | Reduces reaction time from hours to 5 minutes while maintaining an 81% isolated yield. |
| Conditions | Microwave irradiation at 150 W, 150 °C, using hydroxylamine hydrochloride and DMAP |
Lowers energy costs and accelerates throughput for laboratories procuring intermediates for agrochemical or pharmaceutical library synthesis.
Procured as a cycloaliphatic polycarboxyl monomer to synthesize saponification-resistant polyester emulsifiers, ensuring long-term shelf stability and preventing phase separation in water-thinnable lacquers [1].
Utilized as a reactive, sterically bulky grafting monomer onto high-density polyethylene (HDPE) to create self-compatibilizing blends with polyketones, improving barrier properties in advanced packaging [2].
Selected as a rigid structural template in drug discovery to lock amino acid derivatives into specific spatial arrangements, accurately mimicking protein core structures for API research [3].
Serves as a highly processable starting material for the rapid, microwave-assisted synthesis of cyclic imides, useful in generating libraries of biologically active compounds or agrochemical intermediates [4].